molecular formula C11H11NO3 B11897233 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11897233
M. Wt: 205.21 g/mol
InChI Key: LBIIXHZWQPIAIX-BENRWUELSA-N
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Description

8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydroxyimino group attached to a tetrahydronaphthalene ring system. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable naphthalene derivative followed by reduction to introduce the hydroxyimino group. The carboxylic acid functionality can be introduced through carboxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxime derivatives, amines, and substituted naphthalene compounds.

Scientific Research Applications

8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Shares the hydroxy functional group and exhibits similar biological activities.

    Naphthalene-2-carboxylic acid: Similar aromatic structure but lacks the hydroxyimino group.

    Oximes: General class of compounds with the hydroxyimino functional group.

Uniqueness: 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the combination of the hydroxyimino group and the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(8Z)-8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-11(14)8-5-4-7-2-1-3-10(12-15)9(7)6-8/h4-6,15H,1-3H2,(H,13,14)/b12-10-

InChI Key

LBIIXHZWQPIAIX-BENRWUELSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)C(=O)O)/C(=N\O)/C1

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)C(=NO)C1

Origin of Product

United States

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